molecular formula C21H17BrN6O4 B2951866 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207032-96-9

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2951866
M. Wt: 497.309
InChI Key: LRHUBFXOCDROQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, a pyrrolo[3,4-d][1,2,3]triazole ring, and an ethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, the 1,2,3-triazole ring can be synthesized through a [3+2] cycloaddition reaction, also known as a click reaction .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The oxadiazole ring is a heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, the oxadiazole ring, and the 1,2,3-triazole ring. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific safety and hazard information would depend on the compound’s physical and chemical properties .

properties

IUPAC Name

3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O4/c1-2-31-15-8-6-14(7-9-15)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-32-16)12-4-3-5-13(22)10-12/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHUBFXOCDROQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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